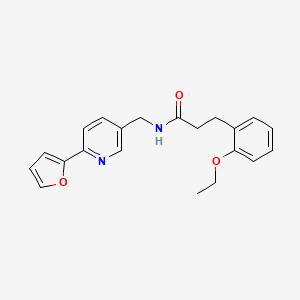

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-2-25-19-7-4-3-6-17(19)10-12-21(24)23-15-16-9-11-18(22-14-16)20-8-5-13-26-20/h3-9,11,13-14H,2,10,12,15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBVPDHXFQBXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the ethoxyphenyl derivative and introduce the furan-pyridine moiety through a series of coupling reactions. The final step often involves the formation of the propanamide group via amidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in drug design and development, particularly as a ligand for various biological targets. Its structural features allow it to interact with specific receptors and enzymes, making it a candidate for further studies in medicinal chemistry.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has indicated that modifications to the ethoxy and pyridine moieties can enhance binding affinity to target proteins. For instance, derivatives of similar compounds have shown improved activity against specific molecular targets such as protein kinases and nuclear receptors .

The biological activity of 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on metabolic pathways.

Anti-Cancer Properties

Studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. For example, compounds with similar structures have been shown to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .

Metabolic Effects

Additionally, there is evidence suggesting that this compound may influence metabolic processes related to diabetes management. Compounds with similar pharmacophores have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .

Therapeutic Applications

The therapeutic applications of this compound extend beyond oncology and metabolic disorders.

Neurological Disorders

Emerging research indicates potential applications in treating neurological disorders. Compounds with furan and pyridine rings have been linked to neuroprotective effects, suggesting that this compound may also exhibit similar properties .

Antimicrobial Activity

There is preliminary evidence suggesting that derivatives of this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

Several case studies provide insight into the effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-cancer efficacy | Demonstrated inhibition of GIST cell lines via c-KIT pathway modulation |

| Study 2 | Metabolic impact | Showed activation of PPARγ leading to improved insulin sensitivity |

| Study 3 | Neuroprotective effects | Suggested protective effects against oxidative stress in neuronal cells |

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

TRPV1 Antagonists (Pyridine-Based)

Compounds such as N-((2-(2-ethoxyethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, compound 17) share the propanamide backbone and pyridine substitution but differ in key substituents:

- Target Compound : 2-ethoxyphenyl + 6-furan-2-yl-pyridine.

- TRPV1 Analogs: 3-fluoro-4-methylsulfonamidophenyl + alkoxy/trifluoromethyl-pyridine .

NSAID Hybrids

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () incorporates a naproxen-derived naphthalene moiety, unlike the target’s 2-ethoxyphenyl group. The absence of a naphthalene system in the target may reduce cyclooxygenase (COX) inhibition but improve solubility .

Physicochemical Properties

A comparison with structurally related compounds reveals trends:

The furan and ethoxy groups in the target compound likely increase lipophilicity compared to Y300-3784 but remain less polar than sulfonamide-containing TRPV1 antagonists .

Biological Activity

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanamide backbone with an ethoxyphenyl group and a furan-pyridine moiety. The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which could lead to anticancer effects.

- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown promising results against various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains:

The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

-

Study on Anticancer Effects :

- Researchers conducted a study on the efficacy of the compound against breast cancer cell lines (MCF7). Results showed a significant reduction in cell viability at concentrations above the IC50 value, indicating potential for further development into an anticancer drug.

-

Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial activity of several derivatives, including this compound. The results indicated that this compound outperformed several known antibiotics against resistant strains of bacteria.

Q & A

Q. What in vitro assays are recommended to evaluate the compound’s biological activity?

- Methodology:

- Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) to assess anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.